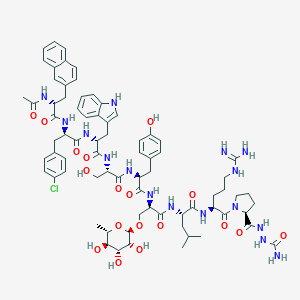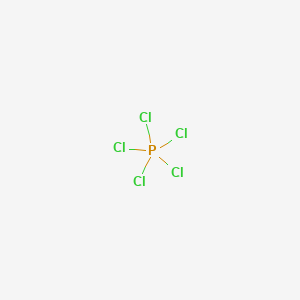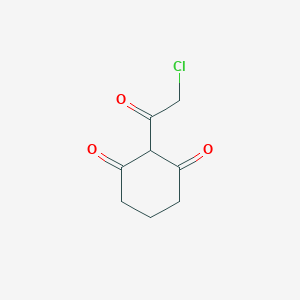![molecular formula C12H10Cl2N2O B148423 2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile CAS No. 138716-56-0](/img/structure/B148423.png)
2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile, also known as 2-DMDCP, is an organic compound composed of nitrogen, carbon and chlorine atoms. It is a synthetic compound that has a wide range of applications in scientific research, including as an insecticide, a fungicide, and a herbicide. It is also used in laboratory experiments to study the biochemical and physiological effects of certain compounds.
Applications De Recherche Scientifique
Alzheimer's Disease Research
A significant application is in Alzheimer's disease research, where compounds structurally related to "2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile" serve as amyloid imaging ligands. These ligands, such as [18F]1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene or 18F-FDDNP, facilitate the in vivo measurement of amyloid in the brain of Alzheimer's patients, offering insights into the disease's progression and aiding in early detection (Nordberg, 2007).
Environmental Toxicology
The compound's relation to chlorophenols, specifically 2,4-dichlorophenol, highlights its relevance in environmental toxicology. Chlorophenols are known for their moderate toxicity to aquatic life and potential for bioaccumulation, emphasizing the need for understanding their environmental impact and behavior (Krijgsheld & Gen, 1986).
Organic Synthesis
In organic chemistry, derivatives of "2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile" are utilized in the synthesis of complex molecules, showcasing the compound's versatility as a precursor in chemical reactions aimed at producing various materials, including metal passivators and light-sensitive materials (Gu et al., 2009).
Pesticide Industry Wastewater Treatment
Another crucial application is in the treatment of wastewater from the pesticide industry, where the compound's structural analogs, such as 2,4-dichlorophenol, are significant pollutants. Studies focus on methods to effectively remove these toxic substances from wastewater, ensuring environmental safety and compliance with regulatory standards (Goodwin et al., 2018).
Propriétés
IUPAC Name |
(E)-2-(2,4-dichlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCIMQOXZWNHSQ-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)










